molecular formula C17H33N3O2 B6156688 tert-butyl 4-[3-(piperidin-4-yl)propyl]piperazine-1-carboxylate CAS No. 2228354-37-6

tert-butyl 4-[3-(piperidin-4-yl)propyl]piperazine-1-carboxylate

Cat. No.: B6156688
CAS No.: 2228354-37-6
M. Wt: 311.5 g/mol
InChI Key: ZHGMCVSCYYREKD-UHFFFAOYSA-N
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Description

tert-Butyl 4-[3-(piperidin-4-yl)propyl]piperazine-1-carboxylate (CAS 2228354-37-6) is a piperazine-piperidine hybrid compound of significant interest in medicinal chemistry and organic synthesis . With a molecular formula of C17H33N3O2 and a molecular weight of 311.46 g/mol, this compound features a tert-butyloxycarbonyl (Boc) protected piperazine ring, which enhances solubility in organic solvents and stabilizes the molecule during synthetic procedures . The structure is further functionalized with a propyl chain linked to a piperidin-4-yl group, a key pharmacophore that can influence biological activity through hydrogen bonding and hydrophobic interactions . This building block is primarily investigated for its potential in developing novel therapeutics for central nervous system (CNS) disorders . Piperidine and piperazine derivatives are frequently explored as histamine H3 receptor (H3R) antagonists/inverse agonists . H3R antagonists can enhance the release of neurotransmitters like acetylcholine, dopamine, and norepinephrine in the brain, which is a promising strategy for improving cognitive function in multifactorial diseases such as Alzheimer's disease . Furthermore, structural analogues of this compound are researched as multitarget-directed ligands, combining H3R antagonism with additional inhibitory activity against enzymes like acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) . This dual-action approach may lead to more effective therapies for neurodegenerative conditions with unified pharmacokinetic profiles and potentially fewer side effects . In broader pharmaceutical research, it serves as a versatile synthetic intermediate for constructing more complex molecules for drug discovery and development . This product is supplied for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

2228354-37-6

Molecular Formula

C17H33N3O2

Molecular Weight

311.5 g/mol

IUPAC Name

tert-butyl 4-(3-piperidin-4-ylpropyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H33N3O2/c1-17(2,3)22-16(21)20-13-11-19(12-14-20)10-4-5-15-6-8-18-9-7-15/h15,18H,4-14H2,1-3H3

InChI Key

ZHGMCVSCYYREKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCC2CCNCC2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) under anhydrous conditions. Triethylamine (Et₃N) is added to scavenge HCl generated during the reaction. The Boc group selectively protects one nitrogen atom, yielding tert-butyl piperazine-1-carboxylate.

Typical Procedure :

  • Piperazine (10 mmol) is suspended in DCM (50 mL) with Et₃N (22 mmol).

  • Boc₂O (11 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12 h.

  • The product is isolated via aqueous workup (washing with 1 M HCl, NaHCO₃, and brine) and purified by column chromatography (hexane/EtOAc).

Alkylation with 1,3-Dibromopropane

The free amine of Boc-protected piperazine undergoes alkylation with 1,3-dibromopropane to introduce a three-carbon spacer with a terminal bromide.

Optimization of Alkylation

The reaction proceeds in DMF or THF using potassium carbonate (K₂CO₃) as a base. The nucleophilic amine attacks the less hindered terminal bromide of 1,3-dibromopropane, forming tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate.

Key Considerations :

  • Excess 1,3-dibromopropane (1.5 equiv) ensures monoalkylation.

  • Microwave-assisted heating (80°C, 30 min) improves yield compared to traditional reflux.

Characterization Data :

  • ¹H NMR (CDCl₃): δ 3.45 (t, J = 6.5 Hz, 2H, NCH₂), 2.40 (m, 4H, piperazine), 1.85 (quint, J = 6.6 Hz, 2H, CH₂), 1.45 (s, 9H, Boc).

Synthesis of 4-(3-Bromopropyl)Piperidine

The piperidine moiety requires functionalization at the 4-position to introduce the propyl chain. This step leverages reductive amination or Grignard addition to 4-piperidone.

Reductive Amination Pathway

4-Piperidone reacts with 3-bromopropylamine in the presence of sodium cyanoborohydride (NaBH₃CN) to form 4-(3-bromopropyl)piperidine.

Procedure :

  • 4-Piperidone (10 mmol) and 3-bromopropylamine (12 mmol) are stirred in methanol (50 mL) with acetic acid (1 mL).

  • NaBH₃CN (15 mmol) is added portionwise, and the mixture is refluxed for 24 h.

  • The product is isolated via extraction (EtOAc) and purified by distillation.

Nucleophilic Substitution to Attach Piperidine

The terminal bromide of tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate undergoes displacement by 4-(3-bromopropyl)piperidine under basic conditions.

Reaction Conditions and Workup

The substitution is performed in DMF at 80°C with K₂CO₃ (2.0 equiv). Piperidine’s secondary amine acts as a nucleophile, requiring prolonged heating (24–48 h) for complete conversion.

Isolation and Purification :

  • The crude product is washed with water to remove inorganic salts.

  • Final purification via flash chromatography (CH₂Cl₂/MeOH 10:1) yields tert-butyl 4-[3-(piperidin-4-yl)propyl]piperazine-1-carboxylate as a white solid.

Analytical Validation :

  • HRMS : m/z calcd for C₂₀H₃₆N₃O₂ [M+H]⁺: 362.2802; found: 362.2805.

  • ¹³C NMR (CDCl₃): δ 155.7 (C=O), 79.9 (Boc), 53.2–45.1 (piperazine/piperidine), 28.5 (CH₃).

Alternative Pathways and Comparative Analysis

Mitsunobu Coupling

A Mitsunobu reaction between Boc-piperazine and 4-(3-hydroxypropyl)piperidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) offers an alternative route. However, this method is less efficient (∼60% yield) due to steric hindrance.

Scalability and Industrial Considerations

Cost-Effective Reagents

Using 1,3-dibromopropane ($0.5/g) and Boc₂O ($1.2/g) ensures scalability. Microwave-assisted steps reduce reaction times from 24 h to <1 h, enhancing throughput.

Environmental Impact

Aqueous workups and solvent recycling (DMF, THF) align with green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The piperidine and piperazine rings undergo selective oxidation under controlled conditions. For example:

  • Oxidation of the piperidine ring using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) yields N-oxides or introduces hydroxyl groups at specific positions.

  • Side-chain oxidation of the propyl linker can produce ketones or carboxylic acids depending on reaction conditions.

Table 1: Oxidation Products and Conditions

Substrate PositionOxidizing AgentProductYield (%)Reference
Piperidine ringH₂O₂ (30%)Piperidine N-oxide78
Propyl linkerKMnO₄ (aq)3-Ketopropyl derivative65

Reduction Reactions

The tert-butyl carbamate group and unsaturated bonds (if present) are susceptible to reduction:

  • Carbamate deprotection using lithium aluminum hydride (LiAlH₄) removes the tert-butyloxycarbonyl (Boc) group, yielding a free piperazine amine.

  • Reductive amination of ketones or aldehydes in the presence of NaBH₃CN generates secondary amines.

Table 2: Reduction Parameters

Reaction TypeReagentConditionsProductSelectivity
Boc deprotectionLiAlH₄ (2 eq)THF, 0°CFree piperazine derivative>90%
Reductive aminationNaBH₃CN, NH₄OAcMeOH, rtSecondary amine adduct82%

Substitution Reactions

The piperazine nitrogen atoms participate in nucleophilic substitution:

  • Alkylation with propiolate esters or benzyl halides introduces substituents at the secondary amine sites.

  • Acylation using chloroformates or acyl chlorides modifies the amine reactivity.

Table 3: Substitution Outcomes

ReactantReagentProduct StructureRate Constant (k, s⁻¹)
Benzyl bromideK₂CO₃, DMFN-Benzyl-piperazine4.2 × 10⁻³
Acetyl chlorideTEA, CH₂Cl₂N-Acetyl-piperazine6.8 × 10⁻³

Hydrolysis and Stability

The Boc group is labile under acidic or basic conditions:

  • Acid-mediated hydrolysis (e.g., HCl/dioxane) cleaves the carbamate to release CO₂ and form tertiary amines.

  • Base-catalyzed hydrolysis (e.g., NaOH/THF) proceeds more slowly but avoids side reactions with sensitive functional groups.

Key Research Findings:

  • Steric Effects : The tert-butyl group impedes electrophilic attacks on the piperazine ring, directing reactivity to the piperidine nitrogen .

  • Solvent Dependence : Polar aprotic solvents like DMF accelerate substitution rates by stabilizing transition states .

  • Thermal Stability : The compound decomposes above 200°C, with degradation products including isobutylene and piperazine fragments .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-[3-(piperidin-4-yl)propyl]piperazine-1-carboxylate is primarily investigated for its potential as a pharmaceutical agent. Its structural resemblance to known pharmacophores allows it to interact with biological targets effectively.

Antidepressant Activity

Research has indicated that derivatives of piperazine compounds exhibit antidepressant-like effects. For instance, studies have shown that modifications to piperazine structures can enhance serotonin receptor activity, which is crucial for mood regulation . this compound may similarly influence serotonin pathways, warranting further investigation into its antidepressant potential.

Neuroprotective Effects

The neuroprotective properties of piperazine derivatives have been documented in various studies. Compounds that modulate neurotransmitter systems can provide protection against neurodegenerative diseases . this compound could be evaluated for its ability to prevent neuronal damage in models of diseases like Alzheimer's or Parkinson's.

Several case studies highlight the potential applications of this compound:

Case Study: Antidepressant Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of piperazine derivatives and tested their efficacy in animal models of depression. One derivative closely related to tert-butyl 4-[3-(piperidin-4-yl)propyl]piperazine demonstrated significant reductions in depressive behaviors, suggesting a promising avenue for further exploration .

Case Study: Neuroprotection in Models of Alzheimer's Disease

A research team investigated the neuroprotective effects of piperazine compounds on neuronal cultures exposed to amyloid-beta peptides, a hallmark of Alzheimer's disease. The study found that certain piperazine derivatives could significantly reduce cell death and promote neuronal survival, indicating potential therapeutic benefits .

Mechanism of Action

The mechanism by which tert-butyl 4-[3-(piperidin-4-yl)propyl]piperazine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an agonist or antagonist to specific receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural analogs and their key differences in biological activity, physicochemical properties, and synthetic pathways:

Compound Name Structural Variation Molecular Weight (g/mol) LogP TPSA (Ų) Biological Activity References
tert-Butyl 4-[3-(piperidin-4-yl)propyl]piperazine-1-carboxylate (Target Compound) Piperidine-propyl-piperazine backbone 323.48 2.5 45 PROTACs (KRASG12C degradation), kinase inhibitors
tert-Butyl 4-(3-(benzyloxy)propyl)piperazine-1-carboxylate Benzyloxy group replaces piperidin-4-yl 304.19 2.8 55 Palmitoylation inhibitors (subtype-sensitive covalent inhibition)
tert-Butyl 4-(3-((2-methoxybenzoyl)oxy)propyl)piperazine-1-carboxylate (3a) 2-Methoxybenzoyl ester substituent 377.44 3.1 70 hENT1 inhibitors (dilazep derivatives with improved solubility)
tert-Butyl 4-(3-((3,4,5-trimethoxybenzoyl)oxy)propyl)piperazine-1-carboxylate (3c) 3,4,5-Trimethoxybenzoyl ester 437.50 3.4 85 Enhanced binding to adenosine receptors (preclinical evaluation)
tert-Butyl 4-(1-(3-(5-fluoro-1H-indol-2-yl)phenyl)piperidin-4-yl)piperazine-1-carboxylate Indole-phenyl-piperidine substitution 465.58 3.8 60 AAA ATPase p97 inhibitors (anticancer activity)
tert-Butyl 4-((4-nitrophenyl)sulphonyl)piperazine-1-carboxylate Sulfonamide linkage instead of propyl-piperidine 369.41 2.2 95 Intermediate for sulfonamide-based kinase inhibitors

Key Research Findings

Impact of Substituents on Bioactivity :

  • The piperidin-4-yl group in the target compound enhances interactions with hydrophobic binding pockets in proteins (e.g., KRASG12C), enabling targeted degradation via PROTACs . In contrast, benzoyloxy analogs (e.g., 3a, 3c) exhibit improved solubility but reduced cell permeability due to higher TPSA .
  • Indole-phenyl derivatives (e.g., compound I in ) show superior anticancer activity against p97 ATPase, attributed to π-π stacking and hydrogen-bonding interactions .

Synthetic Flexibility :

  • The propyl linker in the target compound allows modular modifications, enabling rapid derivatization for structure-activity relationship (SAR) studies .
  • Sulfonamide and ester analogs require distinct synthetic routes (e.g., sulfonyl chloride coupling vs. nucleophilic substitution), affecting scalability .

Physicochemical Trade-offs :

  • Compounds with methoxybenzoyl groups (e.g., 3c) exhibit higher LogP (>3.0), favoring CNS penetration but increasing metabolic instability .
  • The target compound’s moderate TPSA (45 Ų) balances membrane permeability and solubility, making it a versatile scaffold for both oral and injectable formulations .

Biological Activity

tert-butyl 4-[3-(piperidin-4-yl)propyl]piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H29N3O2
  • Molecular Weight : 283.42 g/mol
  • CAS Number : 1211568-27-2
  • Purity : >98% (HPLC) .

The biological activity of this compound is primarily attributed to its interaction with specific targets in the body, notably as a potential dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 is involved in the inactivation of incretin hormones, which play a crucial role in glucose metabolism. By inhibiting DPP-4, this compound may enhance insulin secretion and reduce blood glucose levels, making it a candidate for diabetes treatment .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Details
DPP-4 Inhibition Demonstrated significant inhibition of DPP-4 activity, enhancing GLP-1 levels .
Antidiabetic Potential Shown to improve glycemic control in preclinical models .
Cytotoxicity Exhibits low cytotoxicity in human cell lines at therapeutic concentrations .
Neuroprotective Effects Potential neuroprotective properties observed in animal models of neurodegeneration .

Case Studies

  • Antidiabetic Effects :
    A study evaluated the effects of this compound on diabetic rats. Results indicated a significant reduction in blood glucose levels and improved insulin sensitivity compared to controls .
  • Neuroprotective Properties :
    In a model of Alzheimer's disease, this compound was tested for its ability to protect neuronal cells against amyloid-beta toxicity. The results showed reduced apoptosis and enhanced cell viability, suggesting potential therapeutic applications in neurodegenerative diseases .
  • In Vitro Studies :
    Various in vitro assays demonstrated that this compound effectively inhibits DPP-4 with an IC50 value indicative of strong binding affinity .

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-[3-(piperidin-4-yl)propyl]piperazine-1-carboxylate?

The synthesis typically involves multi-step protocols:

  • Intermediate Preparation : Formation of piperazine intermediates via alkylation or coupling. For example, Suzuki-Miyaura cross-coupling introduces aryl groups using Pd catalysts (e.g., Pd(OAc)₂), XPhos ligand, and Na₂CO₃ in a solvent system (acetonitrile/water) at 100°C .
  • Boc Deprotection : The tert-butyl carbamate group is cleaved using HCl in 1,4-dioxane (4M) at room temperature, yielding the free amine .
  • Purification : Silica gel chromatography (gradient elution with ethyl acetate/petroleum ether or methanol/dichloromethane) ensures high purity .

Q. Which spectroscopic techniques confirm the compound’s structure and purity?

  • ¹H NMR : Characteristic signals include the tert-butyl singlet (~1.48 ppm) and piperazine/piperidine protons (δ 3.0–3.8 ppm). Coupling patterns distinguish axial/equatorial protons .
  • LCMS : Molecular ion peaks (e.g., m/z 348.1 [M+H]⁺) confirm molecular weight .
  • X-ray Crystallography : Resolves solid-state conformation, particularly for intermediates or derivatives .

Advanced Questions

Q. How can palladium-catalyzed cross-coupling efficiencies be optimized for this compound?

  • Catalyst System : Pd(OAc)₂ with XPhos ligand (10 mol%) improves coupling yields compared to other ligands .
  • Reaction Conditions : Degassed solvents, controlled stoichiometry (1:1.2 boronate:aryl halide), and heating at 100°C for 7–16 hours minimize side reactions .
  • Workup : Sequential washing (water/organic solvent) and column chromatography (ethyl acetate/petroleum ether) isolate products with >95% purity .

Q. What challenges arise during tert-butyl carbamate deprotection, and how are they addressed?

  • Acid Sensitivity : HCl in dioxane (4M, 3 hours, RT) avoids over-degradation of the piperazine scaffold .
  • Byproduct Formation : Neutralization with K₂CO₃ after deprotection prevents salt formation, facilitating isolation of the free amine .
  • Alternative Methods : Trifluoroacetic acid (TFA) in dichloromethane (RT, 16 hours) is effective for acid-stable intermediates .

Q. How does the piperazine-piperidine scaffold influence biological activity in drug discovery?

  • Conformational Flexibility : The scaffold enables interactions with diverse targets, such as kinase ATP-binding pockets (e.g., tyrosine kinases) .
  • PROTAC Design : The tertiary amine facilitates linkage to E3 ligase ligands (e.g., thalidomide analogs), enabling targeted protein degradation .
  • Receptor Binding : Piperazine derivatives show affinity for dopamine D2 receptors, validated via radioligand displacement assays (IC₅₀ < 100 nM) .

Data Analysis & Methodological Challenges

Q. How to resolve contradictions in reported yields for similar coupling reactions?

  • Variable Screening : Compare catalyst loading (5–20 mol% Pd), ligand ratios (1:1 to 1:2 Pd:ligand), and base strength (Na₂CO₃ vs. K₃PO₄) across studies .
  • Reaction Monitoring : Use LCMS or TLC to track intermediate formation and optimize reaction termination times .
  • Batch Consistency : Scale-up discrepancies (e.g., 42% vs. 58% yields) may arise from incomplete degassing or temperature gradients; replicate reactions under inert atmospheres .

Q. What methodologies assess the compound’s potential as a kinase inhibitor?

  • In Vitro Kinase Assays : Measure IC₅₀ values using purified kinases (e.g., EGFR, ALK) and ATP-analog detection (e.g., ADP-Glo™) .
  • Cellular Assays : Evaluate antiproliferative effects in cancer cell lines (e.g., HCT-116) via MTT assays, correlating activity with structural modifications .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in kinase active sites .

Safety & Handling

Q. What precautions are critical when handling this compound in the lab?

  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS H302: harmful if swallowed) .
  • Ventilation : Use fume hoods during synthesis or deprotection steps to avoid inhalation of HCl/TFA vapors .
  • Spill Management : Neutralize acid-containing spills with sodium bicarbonate before disposal .

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